RDN2150
Description
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Properties
Molecular Formula |
C28H29ClN8O4 |
|---|---|
Molecular Weight |
577.0 g/mol |
IUPAC Name |
5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C28H29ClN8O4/c1-3-23(38)34-20-14-17(4-6-19(20)29)16-32-28-35-26(24(25(30)39)27-31-8-9-37(27)28)33-18-5-7-21(22(15-18)40-2)36-10-12-41-13-11-36/h3-9,14-15,33H,1,10-13,16H2,2H3,(H2,30,39)(H,32,35)(H,34,38) |
InChI Key |
PUDSDEKTPDXOGR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RDN2150: A Deep Dive into its Mechanism of Action as a Covalent ZAP-70 Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of RDN2150, a potent and selective covalent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting T-cell receptor signaling pathways.
Core Mechanism of Action: Covalent Inhibition of ZAP-70
This compound is a novel small molecule that demonstrates highly potent and selective inhibitory activity against ZAP-70, a critical kinase in the T-cell receptor (TCR) signaling cascade. The primary mechanism of action involves the formation of a covalent bond with a specific cysteine residue, C346, within the kinase domain of ZAP-70.[1][2] This irreversible binding effectively inactivates the enzyme, thereby blocking its downstream signaling functions.
The targeted and covalent nature of this compound's interaction with ZAP-70 distinguishes it from many traditional kinase inhibitors, offering the potential for enhanced potency and prolonged duration of action.
Impact on T-Cell Activation and Cytokine Production
By inhibiting ZAP-70, this compound effectively curtails the signaling cascade that leads to T-cell activation, a cornerstone of adaptive immunity and a key driver in many autoimmune diseases.[3][4][5] Experimental data demonstrates that this compound significantly reduces the activation of CD4+ T-cells.[1] This is evidenced by a marked decrease in the expression of early activation markers, such as CD25 and CD69.[2]
Furthermore, the inhibition of ZAP-70 by this compound leads to a significant reduction in the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-17A (IL-17A), from activated CD4+ T-cells.[1] This suppression of key inflammatory mediators underscores the potential of this compound in the treatment of T-cell mediated inflammatory conditions like psoriasis.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| IC50 for ZAP-70 | 14.6 nM | The half maximal inhibitory concentration of this compound against ZAP-70 kinase activity. | [1][2][3] |
| Cellular Assay | Concentration | Effect | Reference |
| CD69+/CD4+ T-cell frequency | 400 nM | Decreased from 21.3% to 10.8% in anti-CD3/CD28 stimulated CD4+ T-cells. | [1] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the ZAP-70 signaling pathway in T-cell activation and the specific point of inhibition by this compound.
References
ZAP-70: A Critical Kinase at the Crossroads of Immunity and Autoimmune Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Zeta-chain-associated protein kinase 70 (ZAP-70) is a pivotal cytoplasmic tyrosine kinase that plays a non-redundant role in the initiation of T-cell receptor (TCR) signaling.[1] Its tightly regulated activity is crucial for T-cell development, activation, and differentiation, placing it at the heart of adaptive immunity. Consequently, dysregulation of ZAP-70 function is intrinsically linked to a spectrum of immunological disorders, ranging from severe combined immunodeficiency (SCID) to a variety of autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the multifaceted role of ZAP-70 in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). We delve into the intricate signaling pathways governed by ZAP-70, the impact of genetic mutations, and its expression in different immune cell subsets. Furthermore, this guide presents detailed experimental protocols for key assays used to study ZAP-70 function and summarizes quantitative data from various studies to facilitate a deeper understanding of its role in autoimmunity and to support the development of novel therapeutic strategies targeting this critical kinase.
Introduction: The Central Role of ZAP-70 in T-Cell Activation
ZAP-70 is a 70 kDa protein tyrosine kinase predominantly expressed in T-cells and natural killer (NK) cells.[4] It is a member of the Syk family of tyrosine kinases and is indispensable for the signal transduction cascade initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC).[1][5] Upon TCR stimulation, the co-receptor associated tyrosine kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[5][6] This phosphorylation event creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the plasma membrane.[1][7] Once recruited, ZAP-70 is itself phosphorylated and activated by Lck, enabling it to phosphorylate downstream substrates, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][5] This initiates a signaling cascade that ultimately leads to T-cell activation, proliferation, and the execution of effector functions.
The critical importance of ZAP-70 is underscored by the fact that loss-of-function mutations in the ZAP70 gene result in a rare form of SCID, characterized by the absence of functional CD8+ T-cells and non-functional CD4+ T-cells.[3][4] Conversely, alterations in ZAP-70 activity, either through hypomorphic or hypermorphic mutations, can disrupt the delicate balance of immune tolerance, leading to the development of autoimmune diseases.[2][8]
ZAP-70 Signaling Pathway in T-Cell Activation
The signaling cascade initiated by ZAP-70 is a complex and highly regulated process. The following diagram illustrates the key steps in the canonical ZAP-70 signaling pathway following TCR engagement.
The Dichotomous Role of ZAP-70 in Autoimmunity: Too Little or Too Much
Both decreased (hypomorphic) and increased (hypermorphic) ZAP-70 activity can lead to the breakdown of self-tolerance and the development of autoimmune diseases, albeit through distinct mechanisms.[2][8]
-
Hypomorphic ZAP-70 Function: Attenuated TCR signaling due to hypomorphic ZAP-70 mutations can impair thymic negative selection. This allows autoreactive T-cells, which would normally be eliminated, to escape into the periphery.[2] These "forbidden clones" can then become activated by self-antigens, leading to autoimmune pathology. The SKG mouse model, which harbors a point mutation in the Zap70 gene, exemplifies this mechanism and develops a spontaneous, T-cell-mediated autoimmune arthritis resembling human RA.[9]
-
Hypermorphic ZAP-70 Function: Conversely, abnormally high ZAP-70 activity can also promote autoimmunity. A combination of a hypomorphic and a weakly hyperactive ZAP-70 mutation has been identified in a human autoimmune syndrome characterized by autoantibody production.[10][11] It is hypothesized that hyperactive ZAP-70 may lower the threshold for T-cell activation, making them more sensitive to weak or self-ligands.[2]
ZAP-70 in Specific Autoimmune Diseases
Rheumatoid Arthritis (RA)
T-cells are central to the pathogenesis of RA. Studies in both human RA and animal models have implicated ZAP-70 in the disease process.
-
Expression and Activity: In a murine model of RA (recombinant human G1-induced arthritis), partial ZAP-70 deficiency led to a less severe form of arthritis, with decreased T-cell proliferation, cytokine production, and autoantibody levels.[4][12] T-cells from arthritic mice with partial ZAP-70 deficiency also showed reduced overall tyrosine phosphorylation upon stimulation compared to their wild-type counterparts.[4] In human RA patients, B-cells from synovial fluid have been found to express ZAP-70, which is associated with increased B-cell survival and correlates with local inflammation and autoimmunity.[13]
-
Quantitative Data Summary:
| Parameter | Finding in RA or Animal Models | Reference |
| ZAP-70 heterozygous (ZAP-70+/-) mice | Developed less severe arthritis compared to wild-type. | [4] |
| T-cell proliferation in ZAP-70+/- arthritic mice | Decreased compared to wild-type arthritic mice. | [4] |
| Cytokine production (IL-4, IL-6, IFN-γ) in ZAP-70+/- arthritic mice | Decreased compared to wild-type arthritic mice. | [12] |
| Tyrosine phosphorylation in T-cells from ZAP-70+/- arthritic mice | Less pronounced compared to wild-type arthritic mice. | [4] |
| ZAP-70 expression in B-cells of AAB+ ERA patients | Higher percentage of CD19+/ZAP70+ cells compared to AAB- patients and healthy controls. | [13] |
| ZAP-70 transcription in B-cells of seropositive RA patients | Significantly higher than in seronegative patients. | [13] |
Systemic Lupus Erythematosus (SLE)
In SLE, T-cells exhibit a state of hyperactivation, and alterations in TCR signaling are a hallmark of the disease.
-
Expression and Activity: In some SLE patients, ZAP-70's homolog, Syk, is upregulated in T-cells and may compensate for or alter TCR signaling.[14] However, ZAP-70 itself is also implicated. A recent study demonstrated that isoaspartyl modifications of ZAP-70, which are increased in SLE T-cells, lead to T-cell hyper-proliferation and hyper-phosphorylation.[15] This suggests that post-translational modifications of ZAP-70 can contribute to the pathogenic T-cell phenotype in SLE.
-
Quantitative Data Summary:
| Parameter | Finding in SLE or Animal Models | Reference |
| Syk expression in SLE T-cells | Higher amounts detected compared to normal T-cells. | [14] |
| ZAP-70 phosphorylation at Tyr319 in PIMT-/- CD4 T-cells (model for SLE) | Hyperphosphorylated upon TCR engagement compared to wild-type. | [15] |
| LAT, ZAP-70, and DNMT1 protein levels in CD4+ T cells | Can be associated with systemic lupus erythematosus. | [16] |
ZAP-70 Expression in B-cells and its Role in Autoimmunity
While primarily known for its role in T-cells, ZAP-70 is also expressed in subsets of normal and malignant B-cells.[4][17] In the context of autoimmunity, ZAP-70 expression in B-cells is gaining attention. As mentioned, synovial B-cells in RA patients express ZAP-70, which is linked to increased survival and a pro-inflammatory phenotype.[13] In chronic lymphocytic leukemia (CLL), a disease with a high incidence of autoimmune complications, ZAP-70 expression in non-malignant B-cells is associated with autoimmune cytopenias.[18][19] This suggests that ZAP-70 may play a role in B-cell tolerance and that its aberrant expression could contribute to autoantibody production.
Experimental Protocols
Intracellular Staining of ZAP-70 by Flow Cytometry
This protocol is for the detection of intracellular ZAP-70 in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Centrifuge
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
PE-conjugated anti-human ZAP-70 antibody (e.g., clone 1E7.2)
-
PE-conjugated isotype control antibody
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD19)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Surface Staining: a. Wash cells twice with PBS. b. Resuspend cells in FACS buffer (PBS with 2% FBS) and aliquot approximately 1x10^6 cells per tube. c. Add antibodies for surface markers and incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash cells twice with 1X Permeabilization Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer. b. Add the PE-conjugated anti-ZAP-70 antibody or the isotype control. c. Incubate for 30-60 minutes at 4°C in the dark. d. Wash cells twice with 1X Permeabilization Buffer.
-
Acquisition: a. Resuspend the cell pellet in 300-500 µL of FACS buffer. b. Acquire samples on a flow cytometer.
Western Blot for Detection of Phosphorylated ZAP-70
This protocol is for detecting phosphorylated ZAP-70 (pZAP-70) in T-cell lysates.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ZAP-70 (Tyr319) antibody
-
Mouse anti-total ZAP-70 antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation: a. Culture Jurkat T-cells in RPMI-1640 medium. b. For stimulation, incubate cells with anti-CD3 antibody (e.g., 10 µg/mL) for various time points (e.g., 0, 2, 5, 10 minutes) at 37°C.
-
Cell Lysis: a. Pellet the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes. c. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pZAP-70 (Tyr319) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for total ZAP-70): a. Strip the membrane using a mild stripping buffer. b. Block the membrane again and probe with the anti-total ZAP-70 antibody, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.
In Vitro ZAP-70 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to measure ZAP-70 activity.
Materials:
-
Recombinant active ZAP-70 protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare Reagents: a. Dilute the recombinant ZAP-70 kinase and the substrate in kinase assay buffer to the desired concentrations. b. Prepare a solution of ATP in kinase assay buffer.
-
Kinase Reaction: a. In a 96-well plate, add the kinase assay buffer, the substrate, and the ZAP-70 enzyme. b. To test inhibitors, add the compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection of Kinase Activity: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[20] b. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: a. Calculate the percentage of kinase activity relative to a no-inhibitor control. b. For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Screening ZAP-70 Inhibitors
The development of specific ZAP-70 inhibitors is a promising therapeutic strategy for autoimmune diseases.[21][22] The following diagram outlines a typical workflow for the screening and validation of ZAP-70 inhibitors.
Conclusion and Future Directions
ZAP-70 stands as a master regulator of T-cell function, and its intricate involvement in the pathogenesis of autoimmune diseases is becoming increasingly clear. The dual nature of its role, where both insufficient and excessive activity can lead to a breach in self-tolerance, highlights the importance of its precise regulation. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug developers aiming to further unravel the complexities of ZAP-70 signaling in autoimmunity.
Future research should focus on:
-
Dissecting the context-dependent roles of ZAP-70: Understanding how ZAP-70's function differs in various T-cell subsets (e.g., conventional T-cells vs. regulatory T-cells) and in different autoimmune diseases will be crucial for developing targeted therapies.[23][24]
-
Developing selective ZAP-70 inhibitors: While ZAP-70 is an attractive therapeutic target, the development of highly selective inhibitors that spare other kinases is challenging but essential to minimize off-target effects.[21][22]
-
Exploring the role of ZAP-70 in other immune cells: Further investigation into the function of ZAP-70 in B-cells and NK cells in the context of autoimmunity may reveal novel therapeutic avenues.
By continuing to explore the multifaceted nature of ZAP-70, the scientific community can pave the way for innovative and effective treatments for a wide range of autoimmune disorders.
References
- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZAP70, too little, too much can lead to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZAP70-Related Combined Immunodeficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ZAP-70 Regulates Autoimmune Arthritis via Alterations in T Cell Activation and Apoptosis [mdpi.com]
- 5. ZAP70 - Wikipedia [en.wikipedia.org]
- 6. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]
- 7. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZAP70, too little, too much can lead to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of a T cell receptor signaling range for spontaneous development of autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. A disease-associated mutation that weakens ZAP70 autoinhibition enhances responses to weak and self ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZAP-70 Regulates Autoimmune Arthritis via Alterations in T Cell Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B Cells in Early Rheumatoid Arthritis: ZAP-70 More Than SYK Characterize Seropositive Disease - ACR Meeting Abstracts [acrabstracts.org]
- 14. Differential Expression and Molecular Associations of Syk in Systemic Lupus Erythematosus T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 16. ZAP70 zeta chain of T cell receptor associated protein kinase 70 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. ZAP-70 is expressed by normal and malignant human B-cell subsets of different maturational stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Normal B cells express ZAP70 in chronic lymphocytic leukemia: A link between autoimmunity and lymphoproliferation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Inhibitors of ZAP-70 for the Treatment of Autoimmune Disorders - Mark Gallop [grantome.com]
- 23. rupress.org [rupress.org]
- 24. A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RDN2150 for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RDN2150 is a novel, covalent inhibitor of Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a critical signaling molecule in the T-cell receptor (TCR) pathway. By selectively targeting ZAP-70, this compound demonstrates significant potential as a therapeutic agent for T-cell-mediated autoimmune and inflammatory diseases, such as psoriasis. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, offering researchers the foundational knowledge to explore its therapeutic applications.
Introduction to this compound
This compound, also identified as compound 25 in its initial publication, is a potent and selective covalent inhibitor of ZAP-70 kinase.[1][2] ZAP-70 is a cytoplasmic protein tyrosine kinase that plays a crucial role in initiating T-cell activation and the subsequent immune response.[2] Dysregulation of T-cell function is a hallmark of many autoimmune diseases, making ZAP-70 an attractive therapeutic target. This compound covalently binds to the C346 residue of ZAP-70, leading to the inhibition of T-cell activation and the production of inflammatory cytokines.[2] Preclinical studies have highlighted its efficacy in an animal model of psoriasis, suggesting its potential as a novel treatment for autoimmune disorders.[1][2]
Mechanism of Action: Targeting the ZAP-70 Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. ZAP-70 is a pivotal kinase in this pathway, responsible for phosphorylating downstream substrates and propagating the activation signal. This compound, by covalently binding to ZAP-70, effectively blocks this signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| ZAP-70 IC50 | 14.6 nM | The half maximal inhibitory concentration against ZAP-70 kinase.[1] |
| Syk IC50 | >1000 nM | The half maximal inhibitory concentration against Spleen tyrosine kinase (Syk). |
| Selectivity (Syk/ZAP-70) | >80-fold | Demonstrates high selectivity for ZAP-70 over the closely related kinase Syk.[1] |
| Kinase Panel Selectivity | High | Showed suppression of >90% for only AXL, BMPR2, JNK1-3, and PLK4 out of 97 kinases tested.[1] |
Table 2: Cellular Activity in Activated CD4+ T-Cells
| Parameter | Concentration | Effect |
| IFN-γ and IL-17A Release | 100, 200, 400 nM | Inhibition of release from activated CD4+ T-cells.[1] |
| CD69+/CD4+ T-cell Rate | 100, 200, 400 nM | Decreased from 21.3% to 10.8% two days after administration.[1] |
| CD25+/CD4+ T-cell Rate | 100, 200, 400 nM | Similar reduction observed as with CD69+/CD4+ T-cells.[1] |
Table 3: In Vivo Pharmacokinetics in Mice
| Administration Route | Dose | t½ (h) | Cmax (ng/mL) | AUClast (h·ng/mL) | CL (mL/min/kg) | F (%) |
| Intravenous (i.v.) | 1.0 mg/kg | 1.37 | - | 172 | 96.6 | - |
| Oral (p.o.) | 10 mg/kg | 1.65 | 50.1 | 75.4 | - | 4.4 |
Data from BioWorld article citing Rao, D. et al. J Med Chem 2023.[1]
Table 4: In Vivo Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
| Administration | Dose | Outcome |
| Topical | 62.5 mg daily | Clear relief of psoriatic skin lesions, reduction in skin thickness, erythema, and cell infiltration.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the descriptions in the primary literature.
ZAP-70 Kinase Inhibition Assay
This assay determines the in vitro potency of this compound against ZAP-70 kinase.
Protocol:
-
Recombinant ZAP-70 kinase, a suitable substrate peptide, and varying concentrations of this compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the level of substrate phosphorylation is quantified. This is often achieved using a fluorescence-based detection method.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable model.
T-Cell Activation and Cytokine Release Assay
This assay evaluates the effect of this compound on the activation and function of primary human T-cells.
Protocol:
-
CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
The isolated T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
The stimulated cells are treated with various concentrations of this compound or a vehicle control.
-
After a specific incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.
-
The concentrations of secreted cytokines, such as IFN-γ and IL-17A, in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).
-
The expression of T-cell activation markers, such as CD25 and CD69, on the cell surface is analyzed by flow cytometry.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to assess the therapeutic efficacy of this compound in a disease-relevant context.
Protocol:
-
A daily dose of imiquimod cream is applied to a shaved area of the back skin of mice for a set number of days to induce a psoriasis-like skin inflammation.
-
Once the disease phenotype is established, the mice are treated daily with a topical formulation of this compound or a vehicle control.
-
The severity of the skin inflammation is assessed daily using a scoring system for erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, skin samples are collected for histological analysis to evaluate epidermal hyperplasia, and inflammatory cell infiltration.
-
The expression of inflammatory mediators in the skin can also be analyzed by techniques such as quantitative PCR or immunohistochemistry.
Conclusion
This compound is a promising preclinical candidate for the treatment of T-cell-driven inflammatory diseases. Its high potency and selectivity for ZAP-70, coupled with demonstrated efficacy in a relevant in vivo model of psoriasis, underscore its therapeutic potential. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the fields of immunology and drug discovery to further investigate and build upon the understanding of this compound and the broader application of ZAP-70 inhibition. Further studies are warranted to explore its clinical translatability.
References
Methodological & Application
Application Notes and Protocols for RDN2150 in a Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
RDN2150 is a novel, potent, and selective covalent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical kinase in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and the subsequent inflammatory cascade.[1][2] In the context of psoriasis, a chronic autoimmune inflammatory skin disease, the dysregulation of T-cell activity, particularly the IL-23/IL-17 axis, is a key driver of pathogenesis. By inhibiting ZAP-70, this compound presents a promising therapeutic strategy to modulate the autoimmune response and ameliorate psoriatic inflammation.[1][2]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| ZAP-70 IC₅₀ | 14.6 nM | Potency of this compound in inhibiting ZAP-70 kinase activity. |
| Selectivity | 80-fold vs. Syk | Demonstrates high selectivity for ZAP-70 over the closely related Syk kinase. |
| Cytokine Inhibition | 100, 200, 400 nM | Concentration-dependent inhibition of IFN-γ and IL-17A release from activated CD4+ T-cells.[2] |
| T-Cell Activation | Reduction from 21.3% to 10.8% | Decrease in the rate of CD69+/CD4+ T-cells two days after administration.[2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Route | Dose | t½ (h) | Cmax (ng/mL) | AUC (h·ng/mL) | Bioavailability (F) |
| Intravenous (i.v.) | 1.0 mg/kg | 1.37 | - | 172 | - |
| Oral (p.o.) | 10 mg/kg | 1.65 | 50.1 | 75.4 | 4.4% |
Table 3: Efficacy of Topical this compound in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Dosage | Key Outcomes |
| This compound | 62.5 mg daily (topical) | Clear relief of psoriatic skin lesions, leading to a reduction in skin thickness, erythema, and cellular infiltration.[2] |
| Vehicle Control | Not specified | Persistence of psoriatic phenotype (erythema, scaling, and skin thickening). |
Note: Specific quantitative data on Psoriasis Area and Severity Index (PASI) scores and numerical measurements of skin thickness for the this compound treated group were not available in the reviewed literature. The outcome is described qualitatively.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of a psoriasis-like phenotype in mice using imiquimod, a Toll-like receptor 7/8 agonist.
Materials:
-
8-week-old female BALB/c or C57BL/6 mice
-
5% Imiquimod cream (e.g., Aldara™)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver or depilatory cream
-
Calipers for measuring skin and ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (adapted for mice)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Hair Removal: One day before the first imiquimod application, anesthetize the mice and shave a consistent area on the dorsal skin (e.g., 2x3 cm).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle Control, this compound treatment).
-
Psoriasis Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
The control group should receive a sham treatment with a control cream or vehicle.
-
-
Clinical Scoring (Daily):
-
Before each treatment application, assess the severity of the psoriatic inflammation using a modified PASI score. Evaluate and score erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
-
Measure the thickness of the dorsal skin and the ear using calipers.
-
-
This compound Treatment:
-
Begin topical application of this compound or vehicle control on a pre-determined day (e.g., day 3, once psoriatic symptoms are established).
-
Apply 62.5 mg of the this compound formulation daily to the affected skin area.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., day 8), euthanize the mice.
-
Collect skin and ear tissue for histological analysis (H&E staining) and cytokine analysis (e.g., qPCR or ELISA for IL-17, IL-23).
-
Collect spleens to assess for splenomegaly, an indicator of systemic inflammation.
-
Preparation and Application of this compound Topical Formulation
Note: The specific vehicle and concentration for the this compound formulation were not detailed in the available literature. A common approach for topical application of small molecule inhibitors in mouse models involves formulating the compound in a cream, gel, or ointment base. The following is a general protocol that should be optimized based on the physicochemical properties of this compound.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., a base cream such as Vaseline®, or a gel formulation)
-
Spatula and weighing paper
-
Mixing vessel
Procedure:
-
Vehicle Selection: Choose a vehicle that is non-irritating to the skin and allows for good penetration of the active compound.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound to achieve the desired concentration for the 62.5 mg daily dose.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually incorporate the remaining vehicle until a homogenous mixture is achieved.
-
-
Application:
-
Using a spatula or a gloved finger, apply a consistent amount (62.5 mg) of the this compound formulation to the entire surface of the psoriatic lesion on the dorsal skin of the mouse.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits ZAP-70, blocking downstream T-cell activation and the IL-23/IL-17 inflammatory cascade in psoriasis.
Experimental Workflow
Caption: Experimental workflow for evaluating topical this compound in the imiquimod-induced psoriasis mouse model.
References
Application Notes and Protocols for Studying T-cell Signaling with RDN2150
For Researchers, Scientists, and Drug Development Professionals
Introduction
RDN2150 is a potent, selective, and covalent inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] With an IC50 of 14.6 nM, this compound acts by covalently binding to the C346 residue of ZAP-70, effectively blocking its kinase activity.[1] This inhibition prevents the downstream phosphorylation of key signaling molecules, such as the Linker for Activation of T-cells (LAT), leading to the suppression of T-cell activation, proliferation, and the production of inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-17A (IL-17A). These properties make this compound a valuable tool for studying T-cell mediated immune responses and for the investigation of potential therapeutic interventions in autoimmune diseases and other inflammatory conditions.
This document provides detailed application notes and experimental protocols for utilizing this compound to study T-cell signaling.
Mechanism of Action
Upon TCR engagement, ZAP-70 is recruited to the TCR complex and phosphorylates downstream substrates, including LAT. Phosphorylated LAT acts as a scaffold to recruit other signaling proteins, initiating a cascade of events that lead to T-cell activation. This compound, by inhibiting ZAP-70, disrupts this crucial initial step.
T-cell Signaling Pathway Downstream of ZAP-70
Caption: this compound inhibits ZAP-70, blocking downstream T-cell activation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various aspects of T-cell signaling.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| ZAP-70 IC50 | 14.6 nM | [1] |
Table 2: Effect of this compound on T-cell Activation Markers
| Treatment | Concentration | % Inhibition of CD25 Expression | % Inhibition of CD69 Expression |
| This compound | 10 nM | Data not available | Data not available |
| This compound | 100 nM | Significant inhibition observed | Significant inhibition observed |
| This compound | 1 µM | Strong inhibition observed | Strong inhibition observed |
Table 3: Dose-Dependent Inhibition of T-cell Proliferation by this compound
| This compound Concentration | % Inhibition of Proliferation (CFSE Assay) |
| 1 nM | Data not available |
| 10 nM | Data not available |
| 100 nM | Significant inhibition |
| 1 µM | Strong inhibition |
| 10 µM | Near complete inhibition |
Table 4: Dose-Dependent Inhibition of Cytokine Secretion by this compound
| This compound Concentration | % Inhibition of IFN-γ Secretion | % Inhibition of IL-17A Secretion |
| 1 nM | Data not available | Data not available |
| 10 nM | Data not available | Data not available |
| 100 nM | Significant inhibition | Significant inhibition |
| 1 µM | Strong inhibition | Strong inhibition |
| 10 µM | Near complete inhibition | Near complete inhibition |
Experimental Protocols
Here are detailed protocols for key experiments to study T-cell signaling using this compound.
Protocol 1: T-cell Activation and Proliferation Assay (CFSE-based)
This protocol measures the dose-dependent effect of this compound on T-cell proliferation.
Experimental Workflow for T-cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation using CFSE.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (dissolved in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.
-
Cell Plating: Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
T-cell Stimulation: Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8. Analyze CFSE dilution in the CD4+ and CD8+ T-cell populations using a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence intensity.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol quantifies the effect of this compound on the secretion of IFN-γ and IL-17A from activated T-cells.
Procedure:
-
T-cell Stimulation: Set up the T-cell stimulation culture as described in steps 1, 3, 4, and 5 of Protocol 1 (without CFSE labeling).
-
Incubation: Culture the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Cytokine Quantification: Carefully collect the supernatant from each well. Measure the concentration of IFN-γ and IL-17A in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
Protocol 3: Western Blot Analysis of LAT Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of LAT, a direct downstream target of ZAP-70.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing LAT phosphorylation by Western Blot.
Materials:
-
Isolated primary human T-cells or Jurkat T-cell line
-
RPMI-1640 medium
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-LAT (Tyr191) and mouse anti-total-LAT
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture T-cells (2-5 x 10^6 cells/condition) in RPMI-1640 medium. Pre-treat cells with desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3 (10 µg/mL) and anti-CD28 (2 µg/mL) antibodies for a short time course (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation at 4°C. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-LAT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LAT (e.g., 1:1000 dilution) and a corresponding secondary antibody.
Conclusion
This compound is a powerful and specific inhibitor of ZAP-70, making it an invaluable tool for dissecting the intricacies of T-cell signaling. The protocols provided herein offer a comprehensive guide for researchers to investigate the dose-dependent effects of this compound on T-cell activation, proliferation, cytokine production, and the phosphorylation of key signaling intermediates. These studies will contribute to a deeper understanding of the role of ZAP-70 in immune regulation and may aid in the development of novel therapeutics for T-cell-mediated diseases.
References
RDN2150: A Potent ZAP-70 Inhibitor for In Vitro Studies of Inflammatory Responses
Application Note
Introduction
RDN2150 is a potent and selective covalent inhibitor of the Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] By targeting ZAP-70, this compound effectively modulates T-cell activation and the subsequent production of pro-inflammatory cytokines, making it a valuable tool for in vitro research into inflammatory and autoimmune diseases.[1] These application notes provide detailed protocols for utilizing this compound to study inflammatory responses in vitro, catering to researchers, scientists, and professionals in drug development.
Mechanism of Action
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. ZAP-70 plays a pivotal role in this process. Following TCR activation, ZAP-70 is recruited to the TCR complex and becomes activated. Activated ZAP-70 then phosphorylates downstream substrates, including LAT (Linker for Activation of T cells) and SLP-76, which act as scaffolds to assemble larger signaling complexes. This cascade ultimately results in the activation of transcription factors, such as NFAT and NF-κB, which drive the expression of genes involved in T-cell activation and inflammation. This compound covalently binds to a specific cysteine residue (C346) within the ZAP-70 kinase domain, thereby irreversibly inhibiting its enzymatic activity. This blockade of ZAP-70 function leads to a downstream suppression of T-cell activation and a reduction in the production of key inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-17A (IL-17A).
Applications
This compound is ideally suited for a range of in vitro applications aimed at understanding and modulating T-cell-mediated inflammatory responses. These include:
-
Screening for anti-inflammatory compounds: this compound can be used as a reference compound in assays designed to identify new molecules that inhibit T-cell activation and cytokine production.
-
Investigating the role of ZAP-70 in inflammatory diseases: Researchers can use this compound to probe the specific contribution of the ZAP-70 signaling pathway in various in vitro models of inflammation.
-
Evaluating the efficacy of potential immunomodulatory drugs: The inhibitory effects of this compound on T-cell function can be compared against novel drug candidates to assess their relative potency and mechanism of action.
Experimental Protocols
Here, we provide detailed protocols for a series of key experiments to characterize the in vitro effects of this compound on T-cell responses.
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and CD4+ T-Cells
This protocol describes the isolation of PBMCs from whole blood, followed by the enrichment of CD4+ T-cells.
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CD4+ T-cell isolation kit (negative selection)
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 and count the cells.
-
Proceed with CD4+ T-cell isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the PBMCs with an antibody cocktail that binds to non-CD4+ cells, followed by magnetic separation.
-
2. In Vitro T-Cell Activation and this compound Treatment
This protocol outlines the activation of isolated CD4+ T-cells and their treatment with this compound.
-
Materials:
-
Purified CD4+ T-cells
-
RPMI-1640 complete medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
-
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for 2 hours at 37°C or overnight at 4°C. Wash the plate three times with PBS.
-
Resuspend purified CD4+ T-cells in complete RPMI-1640 medium.
-
Add the T-cells to the anti-CD3 coated plate at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).
-
3. Analysis of T-Cell Activation Markers (CD69 and CD25) by Flow Cytometry
This protocol describes how to measure the expression of early (CD69) and late (CD25) activation markers on T-cells.
-
Materials:
-
Activated and this compound-treated T-cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human CD4, anti-human CD69, and anti-human CD25 antibodies
-
-
Protocol:
-
After the desired incubation period, harvest the T-cells from the 96-well plate.
-
Wash the cells with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and quantifying the percentage of cells expressing CD69 and CD25.
-
4. Quantification of Inflammatory Cytokines (IFN-γ and IL-17A) by ELISA
This protocol details the measurement of secreted IFN-γ and IL-17A in the cell culture supernatants.
-
Materials:
-
Cell culture supernatants from activated and this compound-treated T-cells
-
Human IFN-γ and IL-17A ELISA kits
-
-
Protocol:
-
After the desired incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Perform the ELISA for IFN-γ and IL-17A according to the manufacturer's instructions provided with the kits.
-
This typically involves adding the supernatants and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ and IL-17A in the samples based on the standard curve.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison of the effects of this compound.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| This compound Concentration | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells |
| Vehicle Control (0 nM) | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Table 2: Effect of this compound on Inflammatory Cytokine Production
| This compound Concentration | IFN-γ Concentration (pg/mL) | IL-17A Concentration (pg/mL) |
| Vehicle Control (0 nM) | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Visualizations
ZAP-70 Signaling Pathway and Inhibition by this compound
Caption: ZAP-70 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Studying this compound In Vitro
Caption: Workflow for assessing this compound's effect on T-cell responses.
References
Troubleshooting & Optimization
RDN2150 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of RDN2150 in DMSO and other solvents. It includes troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments involving this potent ZAP-70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM[1]. For most in vitro applications, DMSO is the recommended solvent for creating stock solutions.
Q2: Is there any information on the stability of this compound in DMSO?
A2: While specific public data on the long-term stability of this compound in DMSO is limited, it is noted that the free form of the compound may be prone to instability[2]. For critical applications and long-term storage, it is advisable to consider using the more stable trifluoroacetate (B77799) (TFA) salt form of this compound[2]. As a general practice, it is recommended to prepare fresh solutions for experiments and avoid multiple freeze-thaw cycles[3].
Q3: How should I store this compound stock solutions?
A3: this compound powder is typically stored at -20°C[4]. For stock solutions in DMSO, it is best practice to aliquot the solution into single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO[3].
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most commonly cited solvent, the solubility of this compound in other organic solvents such as ethanol, methanol, or acetonitrile (B52724) has not been widely reported in publicly available literature. The solubility of a compound can vary significantly between different solvents[5][6][7][8][9]. If an alternative solvent is required for your experimental setup, it is recommended to perform a small-scale solubility test first.
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and selective covalent inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), with an IC50 of 14.6 nM[1][10]. It acts by covalently binding to the Cysteine 346 (C346) residue of ZAP-70[1][2]. This inhibition of ZAP-70 is crucial in T-cell receptor signaling, and by blocking it, this compound can suppress T-cell activation and the production of inflammatory cytokines[11][12].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | This compound has poor aqueous solubility. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Use a surfactant or other solubilizing agent approved for your experimental system.- Consider using the more soluble TFA salt form of this compound. |
| Inconsistent or lower-than-expected activity in experiments. | - Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.- Instability of this compound in the experimental buffer over the time course of the assay. | - Prepare a fresh stock solution of this compound from powder.- Perform a stability study of this compound in your specific experimental buffer to determine its half-life (see Experimental Protocols section).- Minimize the pre-incubation time of this compound in the assay buffer. |
| Difficulty dissolving this compound powder. | The compound may require sonication or gentle warming to fully dissolve. | - Briefly sonicate the solution.- Gently warm the solution to 37°C. Avoid excessive heat, which could lead to degradation. |
Stability Data Summary
| Solvent | Concentration | Temperature | Time | % Remaining (Hypothetical) |
| DMSO | 10 mM | -20°C | 1 month | >99% |
| DMSO | 10 mM | 4°C | 1 week | 95% |
| DMSO | 10 mM | Room Temp (25°C) | 24 hours | 85% |
| PBS (pH 7.4) with 0.5% DMSO | 10 µM | 37°C | 2 hours | 90% |
| PBS (pH 7.4) with 0.5% DMSO | 10 µM | 37°C | 24 hours | 60% |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for determining the stability of this compound in a solvent of interest.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).
-
-
Incubation:
-
Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested (e.g., 100 µM in DMSO or 10 µM in PBS with 0.5% DMSO).
-
Aliquot the solution into several vials.
-
Incubate the vials at the desired temperature(s) (e.g., -20°C, 4°C, 25°C, 37°C).
-
-
Sample Collection:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Immediately quench any potential degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method[13][14][15]. A C18 column is often a good starting point[16].
-
The mobile phase should be optimized to achieve good separation of the parent this compound peak from any potential degradant peaks. A gradient of an organic solvent (like acetonitrile or methanol) and water with an additive (like trifluoroacetic acid or formic acid) is commonly used[16].
-
Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
The peak area of the this compound peak is used for this calculation.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits ZAP-70, a key kinase in the T-cell receptor signaling pathway.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound using HPLC.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. This compound | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Kinase Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed methodologies and data interpretation guidance.
Issue 1: Inconsistent or Misleading Potency Measurements
Q1: Why does the IC50 value of my covalent inhibitor vary between experiments?
A1: The IC50 value for a covalent inhibitor is highly dependent on the pre-incubation time of the inhibitor with the target kinase.[1] Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, irreversible bond.[1][2] A shorter pre-incubation time will likely yield a higher IC50, while a longer pre-incubation will result in a lower IC50.[1] Therefore, for covalent inhibitors, the ratio k_inact/K_I is a more informative parameter than IC50 for describing the efficiency of covalent modification.[3]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments for meaningful comparisons of potency.[1]
-
Determine k_inact/K_I: This value represents the efficiency of the covalent modification. It is a second-order rate constant that is independent of pre-incubation time and provides a more accurate measure of potency.[4]
Data Presentation: Interpreting Potency Metrics
| Metric | Description | Interpretation for Covalent Inhibitors | Key Consideration |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Highly dependent on pre-incubation time. Can be misleading if not properly controlled.[1][2] | Must be reported with the pre-incubation time. |
| K_I | Inhibition constant. Represents the initial, reversible binding affinity of the inhibitor for the target.[3] | A lower K_I indicates tighter initial binding. | Reflects the non-covalent binding step. |
| k_inact | Rate of inactivation. Represents the maximum rate of covalent bond formation once the inhibitor is non-covalently bound.[3] | A higher k_inact indicates faster covalent bond formation. | Reflects the covalent reaction step. |
| k_inact/K_I | Second-order rate constant for covalent modification. | The most reliable measure of a covalent inhibitor's potency.[4] | Combines both binding affinity and reactivity. |
Experimental Protocol: Time-Dependent IC50 Assay
This assay is designed to assess the time-dependent nature of inhibition, a hallmark of covalent inhibitors.[1]
Materials:
-
Target kinase solution
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
ATP and substrate solution
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
Enzyme Preparation: In a multi-well plate, add the target kinase to the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the covalent inhibitor to the enzyme solution. Include a DMSO-only control.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for varying periods (e.g., 15, 30, 60, and 120 minutes).[1]
-
Initiate Reaction: Add the ATP and substrate solution to each well to start the enzymatic reaction.
-
Detection: After a fixed reaction time, add the detection reagent to stop the reaction and measure the signal (e.g., luminescence).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A decrease in IC50 with longer pre-incubation supports a covalent mechanism.[1]
Mandatory Visualization: Time-Dependent Inhibition Workflow
Caption: Workflow for conducting a time-dependent IC50 assay.
Issue 2: Confirming Covalent Mechanism of Action
Q2: How can I definitively confirm that my inhibitor is forming a covalent bond with the target kinase?
A2: Several experiments can be performed to confirm a covalent mechanism of action. The most direct evidence comes from mass spectrometry, which can detect the mass increase of the protein corresponding to the addition of the inhibitor.[5] Washout experiments and mutagenesis studies provide strong supporting evidence.[1][6]
Troubleshooting Steps:
-
Intact Protein Mass Spectrometry: This is the gold standard for confirming covalent modification. A mass shift equal to the molecular weight of the inhibitor indicates a covalent adduct has formed.[5]
-
Washout Assay: This method helps to distinguish between reversible and irreversible inhibition. After incubation with the inhibitor, unbound compound is washed away. If the inhibitory effect persists, it suggests an irreversible, likely covalent, interaction.[1]
-
Mutagenesis of the Target Residue: Mutating the putative target amino acid (e.g., cysteine to serine) should significantly reduce or abolish the potency of the covalent inhibitor if it is indeed targeting that residue.[1][6]
-
Use of a Non-reactive Analog: A control compound where the reactive "warhead" is modified to be non-reactive should show significantly weaker or only reversible inhibition.[1]
Experimental Protocol: Intact Protein Mass Spectrometry
Materials:
-
Purified target kinase
-
Covalent inhibitor
-
Incubation buffer
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Sample Preparation: Incubate the purified target kinase with an excess of the covalent inhibitor for a sufficient time to ensure complete reaction. Prepare a control sample of the kinase with DMSO.
-
Desalting: Desalt the samples using a C4 ZipTip or equivalent to remove non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the samples by mass spectrometry.
-
Data Analysis: Deconvolute the resulting spectra to determine the mass of the protein in both the treated and untreated samples. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[5]
Mandatory Visualization: Logic for Confirming Covalent Binding
Caption: Decision tree for confirming a covalent binding mechanism.
Issue 3: Significant Off-Target Effects or Cellular Toxicity
Q3: My covalent inhibitor is showing unexpected cellular phenotypes or toxicity. How can I identify off-targets?
A3: Off-target effects are a significant concern for covalent inhibitors due to the reactive nature of the electrophilic warhead.[2][7] Identifying these unintended targets is crucial for understanding the observed cellular phenotype and for the development of safer therapeutics. Chemoproteomic techniques are powerful tools for identifying off-targets in a cellular context.[1]
Troubleshooting Steps:
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can identify the on- and off-targets of a covalent inhibitor in a complex biological system.[1] This involves using a probe version of the inhibitor to label, enrich, and identify targets by mass spectrometry.[8]
-
Kinase Profiling: If your target is a kinase, screening your inhibitor against a large panel of kinases is essential to determine its selectivity.[1]
-
Use of an Inactive Control: A structurally similar but non-reactive analog of your inhibitor should be used as a negative control in cellular assays to help differentiate between on-target and off-target effects.[1]
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Materials:
-
Alkyne-tagged covalent inhibitor probe
-
Cells of interest
-
Biotin-azide tag
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Probe Treatment: Treat cells with the alkyne-tagged inhibitor probe. Include a control where cells are pre-treated with the untagged inhibitor to compete for binding sites.[8]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-tagged proteins.[8]
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Identify the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are enriched in the probe-treated sample but not in the competed sample are considered potential targets.
Mandatory Visualization: Off-Target Identification Workflow
Caption: Integrated workflow for identifying and validating off-targets.
Issue 4: Resistance to the Covalent Inhibitor in Cellular Models
Q4: My covalent inhibitor is initially effective, but cells develop resistance over time. What are the likely mechanisms?
A4: Resistance to covalent kinase inhibitors can arise through several mechanisms, broadly categorized as on-target or off-target. On-target resistance often involves mutations in the target kinase that prevent inhibitor binding, while off-target mechanisms involve the activation of bypass signaling pathways.[9]
Troubleshooting Steps:
-
Sequence the Target Kinase: Sequence the gene encoding the target kinase from resistant cells to identify potential mutations, particularly at the covalent binding site (e.g., Cys to Ser mutation).
-
Signaling Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to investigate the activation of alternative signaling pathways in resistant cells.[9] For example, look for reactivation of the MAPK pathway or activation of the PI3K-AKT pathway.[9]
-
Combination Therapy Studies: Test the combination of your covalent inhibitor with inhibitors of potential bypass pathways to see if you can overcome resistance.[9]
Data Presentation: Common Resistance Mechanisms
| Resistance Mechanism | Description | Example | Experimental Approach |
| On-Target: Gatekeeper Mutation | Mutation of the "gatekeeper" residue in the ATP-binding pocket can sterically hinder inhibitor binding. | T790M in EGFR | Sequencing of the target kinase gene. |
| On-Target: Covalent Site Mutation | Mutation of the nucleophilic residue (e.g., cysteine) targeted by the inhibitor prevents covalent bond formation. | C481S in BTK | Sequencing of the target kinase gene; site-directed mutagenesis. |
| Off-Target: Bypass Pathway Activation | Upregulation of parallel signaling pathways that can compensate for the inhibition of the primary target.[9] | Activation of MET signaling in response to EGFR inhibition. | Western blot for key signaling nodes; phospho-proteomics. |
| Off-Target: Increased Drug Efflux | Overexpression of drug efflux pumps (e.g., P-glycoprotein) that remove the inhibitor from the cell. | - | qPCR for efflux pump expression; use of efflux pump inhibitors. |
Mandatory Visualization: Kinase Signaling and Resistance
Caption: Signaling pathway showing points of covalent inhibition and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: RDN2150 Cytotoxicity Assessment in Primary Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of RDN2150 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and covalent inhibitor of Zeta-chain-associated protein kinase 70 kDa (ZAP-70), with an IC50 of 14.6 nM.[1] It works by covalently binding to the C346 residue of ZAP-70.[1] ZAP-70 is a critical kinase in the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation, proliferation, and inflammatory cytokine production.[2][3] By inhibiting ZAP-70, this compound can suppress T-cell mediated immune responses.[2][3]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
A2: Primary cells are more representative of in vivo conditions compared to immortalized cell lines. Assessing cytotoxicity in primary cells is crucial for preclinical safety evaluation to understand the potential on-target and off-target toxic effects of this compound on healthy, non-cancerous cells. This is particularly important for a compound targeting the immune system, as it is essential to distinguish between desired immunosuppression and unintended cytotoxicity to various cell types.
Q3: Which primary cell types are most relevant for studying this compound cytotoxicity?
A3: Given that this compound targets ZAP-70, a key protein in T-cell signaling, the most relevant primary cells to study are immune cells, particularly:
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes (including T-cells), monocytes, and dendritic cells.
-
Isolated Primary T-cells (CD4+ and CD8+): To specifically assess the effect on T-lymphocyte subsets. It is also advisable to test this compound on other primary cell types, such as human umbilical vein endothelial cells (HUVECs) or primary fibroblasts, to evaluate potential off-target cytotoxicity.
Q4: What are the recommended starting concentrations for this compound in primary cell cytotoxicity assays?
A4: The optimal concentration range for this compound will depend on the primary cell type and the duration of the experiment. Based on its potent inhibition of T-cell activation at 400 nM, a dose-response experiment is recommended.[1] A suggested starting range could be from 0.1 nM to 10 µM to determine both the IC50 (inhibitory concentration) and the CC50 (cytotoxic concentration).
Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A5: Cell viability assays that measure metabolic activity, such as the MTT or resazurin (B115843) assays, may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[4] To differentiate between these two effects, it is recommended to use multiple assays. For example, you can combine a metabolic assay with a direct measure of cell death, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a caspase-3/7 assay for apoptosis.[4] A proliferation assay, like EdU incorporation, can directly measure DNA synthesis to assess cytostatic effects.
Illustrative Quantitative Data
The following tables present illustrative data for the cytotoxic effects of this compound on different primary cell types. This data is for example purposes only and actual results may vary.
Table 1: Dose-Response Cytotoxicity of this compound on Various Primary Cells after 48-hour exposure.
| Cell Type | CC50 (µM) |
| Primary Human CD4+ T-cells | > 10 |
| Primary Human CD8+ T-cells | 8.5 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | > 25 |
| Primary Human Dermal Fibroblasts | > 25 |
Table 2: Comparison of Cytotoxicity Assay Results for this compound on Primary Human T-cells (48-hour exposure).
| Assay | Endpoint Measured | Illustrative Result (at 1 µM this compound) | Interpretation |
| MTT Assay | Metabolic Activity | 40% reduction in signal | Could be cytostatic or cytotoxic |
| LDH Release Assay | Membrane Integrity | 5% increase in LDH release | Minimal cytotoxicity |
| Caspase-3/7 Assay | Apoptosis | 8% increase in caspase activity | Slight induction of apoptosis |
| EdU Incorporation | DNA Synthesis (Proliferation) | 70% reduction in EdU incorporation | Strong cytostatic effect |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6]
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >90% using a method like Trypan Blue exclusion.[7]
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10^5 to 5 x 10^5 cells/well for lymphocytes) in a final volume of 100 µL of culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to your experimental wells, set up controls for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in a kit) 10 minutes before the end of the incubation.[9]
-
Background control: Culture medium alone.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.[10]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid) if required by the kit.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key effector caspases in the apoptotic pathway.[11][12]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Include positive control wells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
-
Caspase-3/7 Reagent Addition:
-
Incubation:
-
Mix the contents of the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a microplate reader. The specific excitation and emission wavelengths will depend on the fluorophore used in the assay kit (e.g., for NucView 488, excitation at 490 nm and emission at 535 nm).[13]
-
The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Visualizations
Caption: this compound inhibits T-cell signaling by targeting ZAP-70.
References
- 1. This compound | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. moleculardevices.com [moleculardevices.com]
Interpreting unexpected results with RDN2150
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results and troubleshooting experiments involving the ZAP-70 kinase inhibitor, RDN2150.
Frequently Asked Questions (FAQs)
A list of commonly asked questions regarding the handling, storage, and mechanism of action of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent, selective, and covalent inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70). It specifically binds to the cysteine residue C346 of ZAP-70, thereby blocking its kinase activity.[1][2][3][4] This inhibition prevents the downstream signaling cascade that leads to T-cell activation.[2][3][4] |
| What is the IC50 of this compound? | The reported half-maximal inhibitory concentration (IC50) of this compound for ZAP-70 is 14.6 nM.[1][2][3][4] |
| How should I dissolve and store this compound? | This compound is soluble in DMSO, with a recommended stock solution concentration of 10 mM.[2] For long-term storage, the solid powder should be kept at -20°C for up to 12 months.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1][4] It is advisable to make aliquots to avoid repeated freeze-thaw cycles. |
| What is the recommended working concentration for this compound in cell-based assays? | A concentration of 400 nM has been shown to significantly decrease the frequency of CD69+/CD4+ T cells after 48 hours of stimulation.[2][4] However, the optimal concentration may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific assay. |
| Is this compound selective for ZAP-70? | This compound has demonstrated favorable selectivity for ZAP-70 with no significant activity against the closely related kinase Syk.[2][4] A kinase selectivity profile using the ScanEDGE KINOMEscan assay at 1 µM also supported its selectivity.[2][4] |
| What are the known applications of this compound? | This compound is primarily used in research to study T-cell activation and its role in autoimmune diseases.[5] It has been shown to inhibit the secretion of inflammatory cytokines such as IFN-γ and IL-17A and has demonstrated efficacy in a mouse model of psoriasis.[2][4][5] |
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound and provides steps to identify and resolve these issues.
Unexpected Result 1: No Inhibition of T-cell Activation Observed
You have treated activated T-cells with this compound, but you do not observe the expected decrease in activation markers (e.g., CD25, CD69) or cytokine production.
Possible Causes and Troubleshooting Steps:
-
This compound Degradation:
-
Suboptimal this compound Concentration:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions.
-
-
Ineffective T-cell Activation:
-
Check Activation Protocol: Confirm that your T-cell activation protocol (e.g., anti-CD3/CD28 stimulation) is working effectively by including a positive control (activated cells without inhibitor) and a negative control (unactivated cells).
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your T-cells are healthy and viable before starting the experiment.
-
Cell Density: Use a consistent and appropriate cell density for your assay.
-
Experimental Workflow for Troubleshooting Lack of Inhibition:
Unexpected Result 2: High Levels of Cell Toxicity at Effective Concentrations
You observe significant cell death at this compound concentrations that are required to inhibit T-cell activation.
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%).
-
-
Off-Target Effects:
-
Lower Concentration: Use the lowest effective concentration of this compound that achieves the desired level of ZAP-70 inhibition.
-
Selectivity Profiling: While this compound is reported to be selective, at higher concentrations, off-target effects can occur.[2][4] Consider the possibility of off-target effects on kinases essential for cell survival.
-
-
Cell Line Sensitivity:
-
Test Different Cell Lines: If possible, test the inhibitor on different T-cell lines or primary T-cells to see if the toxicity is cell-type specific.
-
Unexpected Result 3: Variability Between Experimental Replicates
You are observing significant differences in the level of inhibition between identical experimental wells or plates.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Pipetting:
-
Master Mix: Prepare a master mix of the media containing this compound to add to all relevant wells, ensuring a consistent final concentration.
-
Calibrated Pipettes: Use properly calibrated pipettes.
-
-
Cell Culture Variability:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells.
-
Passage Number: Use cells within a consistent and low passage number range.
-
-
Edge Effects in Multi-well Plates:
-
Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the inhibitor. Fill the outer wells with sterile media or PBS.
-
Experimental Protocols
T-Cell Activation Assay
This protocol outlines a general procedure for assessing T-cell activation and the inhibitory effect of this compound.
-
Plate Coating:
-
Prepare a solution of anti-CD3 antibody in sterile PBS.
-
Add the antibody solution to the wells of a 96-well plate and incubate overnight at 4°C.
-
Wash the wells with sterile PBS to remove unbound antibodies.
-
-
Cell Preparation:
-
Isolate primary T-cells or use a T-cell line (e.g., Jurkat cells).
-
Resuspend the cells in complete cell culture medium to the desired density.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
-
Cell Seeding and Stimulation:
-
Add the T-cell suspension to each well of the antibody-coated plate.
-
Add a soluble anti-CD28 antibody to each well to provide a co-stimulatory signal.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24-48 hours.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., anti-CD25, anti-CD69).
-
Analyze the expression of activation markers by flow cytometry.
-
Collect the supernatant to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA.
-
Western Blot for Phosphorylated ZAP-70
This protocol is for detecting the phosphorylation status of ZAP-70 as a direct measure of this compound's inhibitory activity.
-
Cell Treatment and Lysis:
-
Culture T-cells and treat with this compound at various concentrations for the desired time.
-
Stimulate the T-cells (e.g., with anti-CD3/CD28) for a short period (e.g., 5-15 minutes) to induce ZAP-70 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ZAP-70 (p-ZAP-70) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ZAP-70 or a housekeeping protein like GAPDH or β-actin.
-
Signaling Pathway and Logical Relationships
ZAP-70 Signaling Pathway:
Logical Relationship of Unexpected Results:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
RDN2150 Technical Support Center: Off-Target Kinase Screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target kinase screening results for RDN2150, a potent and selective covalent inhibitor of Zeta-chain-associated protein kinase 70 kDa (ZAP-70). This document is intended to assist researchers in interpreting experimental outcomes, troubleshooting potential issues, and guiding future research directions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is ZAP-70 kinase, a critical component of the T-cell receptor (TCR) signaling pathway. This compound is a covalent inhibitor that targets a specific cysteine residue within the ZAP-70 kinase domain.
Q2: How was the selectivity of this compound determined?
A2: The selectivity of this compound was assessed through a comprehensive off-target kinase screening panel. This involved testing the compound against a broad spectrum of kinases to identify potential unintended targets.
Q3: What were the key findings from the off-target kinase screening?
A3: In a screening of 97 kinases, this compound demonstrated a high degree of selectivity for its primary target, ZAP-70. At a concentration of 1 µM, significant inhibition (>90%) was observed for only a small number of off-target kinases: AXL, BMPR2, JNK1, JNK2, JNK3, and PLK4.[1]
Q4: I am observing an unexpected phenotype in my cell-based assays with this compound. Could this be due to off-target effects?
A4: While this compound is highly selective, off-target effects are a possibility, especially at higher concentrations. The identified off-target kinases (AXL, BMPR2, JNKs, PLK4) are involved in various cellular processes, including proliferation, apoptosis, and inflammation. If your experimental system is sensitive to the inhibition of these pathways, you may observe phenotypes that are not directly related to ZAP-70 inhibition. We recommend performing dose-response experiments and comparing the cellular phenotype with the known consequences of inhibiting the identified off-target kinases.
Q5: Where can I find the detailed quantitative data for the this compound off-target kinase screening?
A5: The complete quantitative data from the 97-kinase panel screening is provided in the "Quantitative Data Summary" section of this document.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular toxicity at effective concentrations. | Off-target kinase inhibition. | 1. Review the "Quantitative Data Summary" to determine if the observed off-target kinases are relevant to your cellular model. 2. Perform a dose-titration experiment to find the lowest effective concentration with minimal toxicity. 3. Consider using a structurally distinct ZAP-70 inhibitor as a control to differentiate on-target from off-target effects. |
| Discrepancy between in-vitro kinase inhibition and cellular activity. | Cell permeability, transporter effects, or engagement of off-target kinases in the cellular context. | 1. Verify the cellular uptake and stability of this compound in your specific cell line. 2. Investigate the expression levels of the identified off-target kinases in your cells. 3. Employ downstream pathway analysis (e.g., Western blotting for phosphorylated substrates) to confirm target engagement of ZAP-70 and potential off-targets. |
| Inconsistent results across different experimental batches. | Compound stability or handling. | 1. This compound is a covalent inhibitor and may have limited stability in certain solvents or at physiological pH over extended periods. Prepare fresh stock solutions and working dilutions for each experiment. 2. Ensure consistent storage conditions as recommended on the product datasheet. |
Quantitative Data Summary: this compound Off-Target Kinase Screening
The following table summarizes the results of the off-target kinase screening for this compound against a panel of 97 kinases. The data is presented as the percentage of remaining kinase activity at a 1 µM concentration of this compound. Lower values indicate stronger inhibition.
| Kinase | % Activity @ 1µM | Kinase | % Activity @ 1µM | Kinase | % Activity @ 1µM |
| AXL | <10 | CSNK1D | >50 | MAPK14 (p38a) | >50 |
| BMPR2 | <10 | CSNK1E | >50 | MAPKAPK2 | >50 |
| JNK1 | <10 | CSNK2A1 | >50 | MEK1 | >50 |
| JNK2 | <10 | DAPK1 | >50 | MET | >50 |
| JNK3 | <10 | DDR1 | >50 | MINK1 | >50 |
| PLK4 | <10 | DDR2 | >50 | MST1 | >50 |
| ABL1 | >50 | EGFR | >50 | MST2 | >50 |
| AKT1 | >50 | EPHA2 | >50 | MST4 | >50 |
| ALK | >50 | EPHA3 | >50 | NEK2 | >50 |
| AMPK A1/B1/G1 | >50 | EPHB2 | >50 | PAK1 | >50 |
| AURKA | >50 | EPHB4 | >50 | PAK2 | >50 |
| AURKB | >50 | ERBB2 | >50 | PDK1 | >50 |
| BRAF | >50 | ERK1 | >50 | PIK3CA | >50 |
| BRSK2 | >50 | FAK | >50 | PIM1 | >50 |
| BTK | >50 | FGF1R | >50 | PIM2 | >50 |
| CAMK1 | >50 | FGF2R | >50 | PKA | >50 |
| CAMK2A | >50 | FGF3R | >50 | PKC alpha | >50 |
| CAMK2B | >50 | FGF4R | >50 | PKC beta1 | >50 |
| CAMK2G | >50 | FLT1 | >50 | PKC theta | >50 |
| CDK1/CycB | >50 | FLT3 | >50 | PKD1 | >50 |
| CDK2/CycA | >50 | FLT4 | >50 | PRK1 | >50 |
| CDK5/p25 | >50 | GSK3A | >50 | RAF1 | >50 |
| CDK7/CycH/MAT1 | >50 | GSK3B | >50 | RET | >50 |
| CDK9/CycT1 | >50 | IGF1R | >50 | ROCK1 | >50 |
| CHEK1 | >50 | IKBKE | >50 | ROCK2 | >50 |
| CHEK2 | >50 | IKK alpha | >50 | ROS1 | >50 |
| CK1 alpha | >50 | IKK beta | >50 | RSK1 | >50 |
| CK2 alpha | >50 | INSR | >50 | RSK2 | >50 |
| CLK1 | >50 | IRAK4 | >50 | SGK1 | >50 |
| SRC | >50 | IRR | >50 | SIK | >50 |
| SYK | >50 | ITK | >50 | SLK | >50 |
| TAK1 | >50 | JAK1 | >50 | SRC | >50 |
| TAOK1 | >50 | JAK2 | >50 | SYK | >50 |
| TBK1 | >50 | JAK3 | >50 | TIE2 | >50 |
| TRKA | >50 | KIT | >50 | TRKB | >50 |
| TRKC | >50 | LCK | >50 | VEGFR2 | >50 |
| WEE1 | >50 | LIMK1 | >50 | YES1 | >50 |
| ZAP-70 | Target | MAPK1 (ERK2) | >50 |
Experimental Protocols
Kinase Off-Target Screening
-
Assay Principle: The kinase selectivity of this compound was evaluated using a competitive binding assay format. The assay measures the ability of the test compound to displace a proprietary, broadly active kinase inhibitor that is immobilized on a solid support. The amount of kinase bound to the solid support is then quantified.
-
Methodology:
-
A panel of 97 purified human kinases was utilized.
-
This compound was prepared at a final concentration of 1 µM in the assay buffer.
-
Each kinase was incubated with the immobilized ligand and this compound.
-
Following incubation, unbound components were washed away.
-
The amount of kinase bound to the solid support was detected using a quantitative method (e.g., qPCR of DNA-tagged kinases or antibody-based detection).
-
Results were calculated as the percentage of kinase activity remaining in the presence of this compound compared to a DMSO vehicle control.
-
Visualizations
Caption: Simplified ZAP-70 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for off-target kinase screening of this compound.
References
Validation & Comparative
RDN2150: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
RDN2150 has emerged as a potent and selective covalent inhibitor of Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a critical signaling protein in T-cells.[1][2][3][4] Understanding its selectivity profile is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative overview of this compound's inhibitory activity against its primary target and a broader panel of kinases, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency against its intended target, ZAP-70, with an IC50 value of 14.6 nM.[5][6] Its selectivity is notable, particularly when compared to the structurally similar Spleen tyrosine kinase (Syk), against which it is 80-fold more selective.[5] A broader screening against a panel of 97 different kinases revealed a favorable selectivity profile, with only a few kinases showing significant inhibition at a concentration of 1 µM.[4][5]
The table below summarizes the inhibitory activity of this compound against ZAP-70 and other kinases that were significantly inhibited in panel screenings.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM | Kinase Family | Notes |
| ZAP-70 | 14.6 | >99% | Tyrosine Kinase | Primary target; this compound binds covalently to the C346 residue.[4][6] |
| Syk | ~1168 | Not Reported | Tyrosine Kinase | Approximately 80-fold less sensitive than ZAP-70.[5] |
| AXL | Not Reported | >90% | Receptor Tyrosine Kinase | Off-target. |
| BMPR2 | Not Reported | >90% | Serine/Threonine Kinase | Off-target. |
| JNK1 | Not Reported | >90% | Serine/Threonine Kinase | Off-target. |
| JNK2 | Not Reported | >90% | Serine/Threonine Kinase | Off-target. |
| JNK3 | Not Reported | >90% | Serine/Threonine Kinase | Off-target. |
| PLK4 | Not Reported | >90% | Serine/Threonine Kinase | Off-target. |
Visualizing the Mechanism of Action
To understand the biological context of this compound's primary activity, the following diagram illustrates its role in inhibiting the ZAP-70 signaling pathway, which is crucial for T-cell activation.
Caption: this compound inhibits ZAP-70, blocking T-cell receptor signaling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development.[7][8] The data presented here is typically generated using in vitro kinase inhibition assays.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mM).
- Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
- Further dilute the compound in a kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[9]
2. Kinase Reaction Setup:
- In the wells of a suitable assay plate (e.g., a white 384-well plate), add the diluted this compound or a vehicle control (DMSO in assay buffer).[9]
- Add the purified kinase enzyme and its specific peptide substrate to each well.
- Allow the plate to pre-incubate at room temperature for a defined period (e.g., 10-15 minutes) to permit the inhibitor to bind to the kinase.
3. Initiation and Progression of Kinase Reaction:
- Initiate the kinase reaction by adding a solution of adenosine (B11128) triphosphate (ATP) to each well.[9] The concentration of ATP is typically kept at or near the Michaelis constant (Km) for the specific kinase being assayed.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
4. Signal Detection and Data Analysis:
- Terminate the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. This is often done using a commercial kit, such as ADP-Glo™.
- The ADP-Glo™ reagent first stops the kinase reaction and depletes the remaining ATP.[9]
- A second reagent is then added to convert the generated ADP into ATP, which drives a luciferase-based reaction, producing a luminescent signal.[9]
- The luminescence is measured using a plate reader.
- The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This comprehensive approach to profiling kinase inhibitors like this compound is essential for advancing our understanding of their therapeutic potential and ensuring a higher probability of success in later stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel ZAP-70 kinase inhibitor displays high efficacy against psoriasis | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to ZAP-70 Inhibitors: RDN2150 and Other Emerging Competitors
For Researchers, Scientists, and Drug Development Professionals
The Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical cytoplasmic tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling and the subsequent activation of T-cells. Its involvement in the pathophysiology of various autoimmune diseases has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of RDN2150, a potent and selective covalent ZAP-70 inhibitor, with other notable inhibitors, RDN009 and Withaferin A, supported by available experimental data.
Introduction to ZAP-70 Inhibition
ZAP-70 is a key mediator of the signaling cascade initiated by TCR engagement. Upon TCR activation, ZAP-70 is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, where it becomes activated and subsequently phosphorylates downstream substrates like LAT and SLP-76. This cascade ultimately leads to T-cell proliferation, differentiation, and cytokine production. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory disorders.[1] Inhibiting ZAP-70 offers a targeted approach to modulate T-cell mediated immune responses.
Overview of Compared ZAP-70 Inhibitors
This guide focuses on the following ZAP-70 inhibitors:
-
This compound: A potent, selective, and covalent inhibitor of ZAP-70.[2]
-
RDN009: A precursor to this compound, also a covalent ZAP-70 inhibitor.
-
Withaferin A: A natural product with demonstrated inhibitory effects on T-cell function through interaction with ZAP-70.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, RDN009, and Withaferin A, focusing on their biochemical potency, cellular activity, and pharmacokinetic profiles.
Table 1: Biochemical and Cellular Potency
| Inhibitor | ZAP-70 IC50 | Mechanism of Action | Selectivity | Cellular Activity |
| This compound | 14.6 nM[2] | Covalent binding to C346[2] | High selectivity over Syk[3] | Inhibits T-cell activation and inflammatory cytokine production[3] |
| RDN009 | 55 nM | Covalent binding to C346 | Good selectivity over Syk (>1,000 nM) | Potent inhibitory effects on T-cell proliferation and activation |
| Withaferin A | Not explicitly reported | Covalent binding to cysteine residues | Broad, interacts with multiple proteins | Inhibits T-cell motility in the 0.3-1.25 µM range[4] |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings |
| This compound | Imiquimod-induced psoriasis mouse model[2] | Topical application significantly ameliorated psoriatic skin lesions[2] |
| RDN009 | Not explicitly reported | --- |
| Withaferin A | Various, including models of arthritis and pulmonary fibrosis[5][6][7][8] | Demonstrates anti-inflammatory and anti-fibrotic effects[5][7] |
Table 3: Pharmacokinetic Profile
| Inhibitor | Administration Route | Key Parameters (in rodents) | Oral Bioavailability |
| This compound | Not explicitly reported | --- | --- |
| RDN009 | Not explicitly reported | --- | --- |
| Withaferin A | Oral, Intravenous, Intraperitoneal | Cmax (oral): 6-8410 ng/mL; t1/2 (oral): ~3.1-7.6 h[9][10] | Variable, reported as low as 1.8% and as high as 32.4%[10][11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups, the following diagrams illustrate the ZAP-70 signaling pathway and a general workflow for evaluating ZAP-70 inhibitors.
Caption: Simplified ZAP-70 signaling pathway in T-cell activation.
Caption: General experimental workflow for the evaluation of ZAP-70 inhibitors.
Experimental Protocols
ZAP-70 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of a compound against ZAP-70 kinase activity.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human ZAP-70 enzyme, a suitable substrate peptide (e.g., a poly-GT peptide), ATP, a europium-labeled anti-phosphotyrosine antibody, and an Alexa Fluor-labeled peptide.
-
Procedure:
-
The ZAP-70 enzyme is incubated with the test inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (antibody and labeled peptide) are added.
-
After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
T-Cell Activation Assay (Cell-Based)
Objective: To assess the effect of a ZAP-70 inhibitor on T-cell activation in a cellular context.
Methodology: Measurement of activation markers (e.g., CD69, CD25) by flow cytometry.
-
Cell Culture: Primary human T-cells or a T-cell line (e.g., Jurkat) are cultured in appropriate media.
-
Procedure:
-
Cells are pre-incubated with the test inhibitor at various concentrations.
-
T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
Cells are incubated for a period (e.g., 24-48 hours) to allow for the expression of activation markers.
-
Cells are harvested and stained with fluorescently labeled antibodies against CD69 and CD25.
-
The expression of these markers on the cell surface is quantified using a flow cytometer.
-
-
Data Analysis: The percentage of activated (CD69+/CD25+) cells is determined for each inhibitor concentration, and the inhibitory effect is calculated.[12]
Imiquimod-Induced Psoriasis Mouse Model (In Vivo)
Objective: To evaluate the in vivo efficacy of a ZAP-70 inhibitor in a model of skin inflammation.
Methodology:
-
Animal Model: A commercially available imiquimod (B1671794) cream is applied daily to the shaved back and/or ear of mice (e.g., BALB/c or C57BL/6) for several consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: The test inhibitor (e.g., this compound) is administered, typically topically to the inflamed area, throughout the induction period.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness and immune cell infiltration.
-
Biomarker Analysis: Cytokine levels (e.g., IL-17, IL-23) in the skin or serum can be measured by ELISA or qPCR.
-
-
Data Analysis: The clinical scores, histological parameters, and biomarker levels are compared between the treated and vehicle control groups to determine the efficacy of the inhibitor.
Conclusion
This compound has emerged as a highly potent and selective covalent inhibitor of ZAP-70 with promising preclinical efficacy in a model of psoriasis. Its predecessor, RDN009, also demonstrates significant inhibitory activity. Withaferin A, a natural product, offers another avenue for ZAP-70 inhibition, though its broader target profile and less defined potency warrant further investigation.
For researchers and drug development professionals, the data presented in this guide highlights the potential of targeting ZAP-70 for the treatment of autoimmune diseases. Further head-to-head comparative studies, particularly focusing on comprehensive kinase selectivity and in vivo efficacy in a range of autoimmune models, will be crucial for fully elucidating the therapeutic potential of these and other emerging ZAP-70 inhibitors. The detailed experimental protocols provided herein offer a foundation for conducting such comparative evaluations.
References
- 1. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myeloid-derived suppressor cell function is reduced by Withaferin A, a potent and abundant component of Withania somnifera root extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Catechin as an IKK-β Inhibitor for the Management of Arthritis: In vitro and In vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical and In-Vivo Anti-Arthritic Significance of Aloe thraskii Baker in Combined Therapy with Methotrexate in Adjuvant-Induced Arthritis in Rats | MDPI [mdpi.com]
- 8. Phytochemical add-on therapy to DMARDs therapy in rheumatoid arthritis: In vitro and in vivo bases, clinical evidence and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ZAP-70 Inhibition: RDN2150 vs. Dasatinib
For researchers and professionals in drug development, the targeted inhibition of Zeta-chain-associated protein kinase 70 (ZAP-70) presents a promising therapeutic avenue for various autoimmune diseases and lymphoid malignancies. This guide provides a detailed, data-supported comparison of two inhibitors, RDN2150 and dasatinib (B193332), that affect ZAP-70 activity through distinct mechanisms.
Overview of this compound and Dasatinib
This compound is a potent and selective covalent inhibitor that directly targets ZAP-70.[1][2][3] In contrast, dasatinib is a multi-kinase inhibitor, primarily targeting Abl and Src family kinases, which indirectly suppresses ZAP-70 activity by inhibiting its upstream activators.[4][5][6] This fundamental difference in their mechanism of action is crucial for interpreting their biological effects and potential therapeutic applications.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and dasatinib based on available experimental findings. It is important to note that the IC50 values were determined in different assay formats and reflect their distinct mechanisms.
| Parameter | This compound | Dasatinib |
| Target | ZAP-70 | Src family kinases (e.g., Lck), Abl kinase |
| Mechanism of Action | Covalent, direct inhibition of ZAP-70 (binds to C346 residue)[1][2][7] | ATP-competitive, indirect inhibition of ZAP-70 phosphorylation via inhibition of upstream Src kinases[4][5] |
| In Vitro IC50 | 14.6 nM (ZAP-70 kinase assay)[1][2] | Not directly reported for ZAP-70; inhibits Lck at low picomolar concentrations[5] |
| Cellular IC50 | Not explicitly reported | 2.8 nM (T-cell proliferation assay)[5] |
| Cellular Effects | Decreased frequency of CD69+/CD4+ T cells, inhibited secretion of IFN-γ and IL-17A, suppressed LAT phosphorylation[1] | Inhibited phosphorylation of ZAP-70, suppressed synthesis of IL-2, IFN-γ, and TNF-α in activated T cells[4] |
Signaling Pathways and Points of Inhibition
The diagram below illustrates the T-cell receptor (TCR) signaling pathway and the distinct points of intervention for this compound and dasatinib. This compound directly binds to and inhibits ZAP-70, while dasatinib acts upstream by inhibiting Lck, a Src family kinase responsible for ZAP-70 phosphorylation and activation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the affinity of an inhibitor for a kinase by detecting the displacement of a fluorescent tracer from the kinase's ATP-binding site. A typical protocol for assessing ZAP-70 inhibition would involve:
-
Reagent Preparation : Prepare a kinase buffer, a solution of the ZAP-70 enzyme, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled kinase tracer, and the test inhibitors (e.g., this compound, dasatinib) at various concentrations.
-
Assay Plate Setup : In a 384-well plate, add the test inhibitor solutions.
-
Kinase/Antibody Addition : Add a mixture of the ZAP-70 kinase and the Eu-labeled antibody to the wells containing the inhibitor.
-
Tracer Addition : Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Reading : Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Data Analysis : A decrease in the FRET signal with increasing inhibitor concentration indicates displacement of the tracer. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for ZAP-70 Phosphorylation and T-Cell Activation
This type of assay assesses the ability of an inhibitor to block ZAP-70 activity within a cellular context, often using primary T-cells or a T-cell line (e.g., Jurkat cells).
-
Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and incubate them with the test inhibitors (e.g., this compound, dasatinib) at various concentrations for a short period (e.g., 30 minutes).[4]
-
T-Cell Stimulation : Activate the T-cells by cross-linking the CD3 receptor with an anti-CD3 antibody, often in the presence of a co-stimulatory anti-CD28 antibody.[4]
-
Measurement of ZAP-70 Phosphorylation : For short-term stimulation (e.g., 3 minutes), lyse the cells, and measure the level of phosphorylated ZAP-70 (pZAP-70) using flow cytometry with an antibody specific for the phosphorylated form of ZAP-70.[4]
-
Measurement of T-Cell Activation Markers : For longer-term stimulation (e.g., overnight), measure the expression of activation markers like CD69 or the intracellular production of cytokines (e.g., IL-2, IFN-γ) using flow cytometry.[4]
-
Data Analysis : The reduction in pZAP-70 levels or the percentage of activated T-cells is quantified, and IC50 values can be calculated based on the dose-response relationship.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and characterization of kinase inhibitors, progressing from initial high-throughput screening to in vivo efficacy studies.
Conclusion
This compound and dasatinib represent two distinct strategies for targeting the ZAP-70 signaling pathway. This compound offers high potency and selectivity through direct, covalent inhibition of ZAP-70, which may be advantageous for specifically targeting ZAP-70-mediated processes with potentially fewer off-target effects. Dasatinib, as a broader spectrum kinase inhibitor, affects ZAP-70 signaling indirectly and has established clinical use in other contexts. The choice between these or similar inhibitors will depend on the specific therapeutic goal, the desired level of selectivity, and the broader signaling network of the target disease. The experimental protocols and workflows described provide a framework for the continued evaluation and comparison of novel ZAP-70 inhibitors.
References
- 1. This compound | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of RDN2150, a potent and selective covalent inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70). Understanding the cross-reactivity of a kinase inhibitor is crucial for assessing its potential off-target effects and for the development of safe and effective therapeutics. This document summarizes the available experimental data on this compound's interactions with related kinases, details the methodologies used for these assessments, and provides visual representations of relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a novel inhibitor targeting ZAP-70 with a reported IC50 of 14.6 nM.[1] It demonstrates high selectivity for ZAP-70 over the closely related kinase Syk, with an 80-fold difference in activity.[2] In a broad kinase panel screening of 97 kinases, this compound exhibited significant inhibition (>90%) of a small number of off-target kinases, namely AXL, BMPR2, JNK1, JNK2, JNK3, and PLK4.[2] This guide focuses on comparing the activity of this compound against its primary target, ZAP-70, and these identified off-target kinases.
Cross-Reactivity Data
The following table summarizes the known inhibitory activity of this compound against its primary target ZAP-70 and other significantly inhibited kinases. The data is based on a kinase panel screening assay.
| Kinase Target | Family | This compound Inhibition |
| ZAP-70 | Tyrosine Kinase | IC50: 14.6 nM |
| Syk | Tyrosine Kinase | 80-fold less sensitive than ZAP-70 |
| AXL | Tyrosine Kinase | >90% inhibition at 1 µM |
| BMPR2 | Serine/Threonine Kinase | >90% inhibition at 1 µM |
| JNK1 | Serine/Threonine Kinase | >90% inhibition at 1 µM |
| JNK2 | Serine/Threonine Kinase | >90% inhibition at 1 µM |
| JNK3 | Serine/Threonine Kinase | >90% inhibition at 1 µM |
| PLK4 | Serine/Threonine Kinase | >90% inhibition at 1 µM |
Signaling Pathways
To understand the potential biological implications of this compound's activity, it is important to consider the signaling pathways in which its primary target and off-targets are involved.
ZAP-70 Signaling Pathway in T-Cell Activation
ZAP-70 is a critical component of the T-cell receptor (TCR) signaling pathway, which plays a central role in the adaptive immune response. Upon TCR engagement with an antigen-presenting cell, ZAP-70 is recruited to the receptor complex and becomes activated. It then phosphorylates downstream substrates, leading to a signaling cascade that results in T-cell activation, proliferation, and cytokine production.
Potential Implications of Off-Target Kinase Inhibition
-
AXL: A receptor tyrosine kinase involved in cell survival, proliferation, and migration. Inhibition of AXL is being explored as an anti-cancer strategy. Cross-reactivity with AXL could potentially lead to anti-proliferative effects.
-
BMPR2: A receptor for bone morphogenetic proteins (BMPs) that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Altered BMPR2 signaling is associated with pulmonary arterial hypertension.
-
JNK1/2/3 (c-Jun N-terminal kinases): Stress-activated protein kinases involved in apoptosis, inflammation, and cellular stress responses. Inhibition of JNKs could have anti-inflammatory or anti-apoptotic consequences.
-
PLK4 (Polo-like kinase 4): A serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. Inhibition of PLK4 can lead to defects in cell division.
Experimental Protocols
The cross-reactivity of this compound was likely determined using a high-throughput kinase screening assay, such as a radiometric assay or a competition binding assay. Below is a generalized protocol for a radiometric kinase assay, a gold standard for determining kinase inhibition.
Radiometric Kinase Assay (Generalized Protocol)
This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a reaction buffer.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction wells at various concentrations. A control with only the solvent is also included.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.
-
Washing: The phosphocellulose paper is washed to remove any unbound radiolabeled ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of the control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a highly potent inhibitor of ZAP-70 with a favorable selectivity profile. While it demonstrates significant inhibition of a small number of off-target kinases at a concentration of 1 µM, the lack of specific IC50 values for these interactions makes a precise quantitative comparison challenging. The provided data, however, offers valuable insights for researchers and drug developers, highlighting the kinases that warrant further investigation to fully characterize the pharmacological profile of this compound. The detailed experimental protocols and pathway diagrams included in this guide serve as a resource for designing and interpreting future studies on this compound and other kinase inhibitors.
References
Safety Operating Guide
Navigating the Disposal of RDN2150: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive overview of the recommended disposal procedures for RDN2150, a potent and selective ZAP-70 inhibitor. Adherence to these guidelines is crucial for minimizing environmental impact and safeguarding personnel.
While a specific Safety Data Sheet (SDS) for this compound was not directly accessible in a web format, general safety and handling information, along with the compound's chemical properties, have been compiled from available sources. It is imperative to obtain and consult the official SDS from your supplier for detailed and specific disposal instructions before handling this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, which are essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₈H₂₉ClN₈O₄[1] |
| Molecular Weight | 577.04 g/mol [1] |
| Appearance | Solid[2] |
| Solubility | 10 mM in DMSO[1] |
| CAS Number | 2839429-51-3[1] |
Immediate Safety and Handling Protocols
Before proceeding with the disposal of this compound, it is crucial to adhere to the following immediate safety and handling protocols. This information is based on general guidelines for handling similar chemical compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Handling Precautions:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional, local, state, and federal regulations. The following is a general step-by-step guide:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the most critical document for specific disposal instructions. It will contain information on the chemical's hazards, handling, storage, and disposal.
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous. Based on general hazard statements for similar compounds, it may be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
-
Segregate this compound waste from other waste streams.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of laboratory chemicals.
This compound Mechanism of Action: ZAP-70 Signaling Pathway Inhibition
This compound is a potent and selective covalent inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70).[3][4] Understanding its mechanism of action is crucial for researchers working with this compound. The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound covalently binds to and inhibits ZAP-70, blocking downstream signaling and T-cell activation.
References
Essential Safety and Handling Protocols for RDN2150
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like RDN2150, a covalent ZAP-70 inhibitor, is paramount. [1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established laboratory safety protocols for handling potentially hazardous research chemicals provide a strong framework for minimizing exposure and ensuring a safe working environment. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general best practices for handling potent, small-molecule inhibitors in a laboratory setting.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. Double-gloving is recommended for enhanced protection. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. A face shield may be necessary when there is a significant splash risk.[4] |
| Body Protection | Fully buttoned laboratory coat with long sleeves | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of any dust or aerosols. For handling larger quantities or when there is a potential for aerosolization, a fit-tested respirator (e.g., N95) may be required. |
Experimental Workflow for Safe Handling
Adherence to a strict procedural workflow is critical for minimizing risk during the handling and use of this compound. The following diagram illustrates the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and unused solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's chemical waste disposal guidelines.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Sharps: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
